SU 6656

Descripción general

Descripción

SU6656 es un inhibidor de moléculas pequeñas que se dirige principalmente a la familia Src de proteincinasas de tirosina. Fue desarrollado por la empresa de biotecnología SUGEN Inc., una subsidiaria de Pharmacia, en 2000 . El compuesto es conocido por su capacidad para inhibir las cinasas de la familia Src, incluidas Src, Yes, Lyn y Fyn, con diversos grados de potencia . SU6656 se ha utilizado ampliamente como una herramienta de investigación para investigar el papel de las cinasas de la familia Src en la señalización celular y varios procesos biológicos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de SU6656 implica varios pasos, comenzando con la preparación de la estructura central del indol. Los pasos clave incluyen:

Formación del núcleo de indol: El núcleo de indol se sintetiza a través de una serie de reacciones que involucran la condensación de materiales de partida adecuados.

Formación de sulfonamida: El núcleo de indol luego se hace reaccionar con cloruro de sulfonilo para introducir el grupo sulfonamida.

Modificaciones finales:

Métodos de producción industrial

La producción industrial de SU6656 sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto incluye el uso de catalizadores eficientes, condiciones de reacción optimizadas y técnicas de purificación para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

SU6656 experimenta diversas reacciones químicas, que incluyen:

Oxidación: SU6656 se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar el grupo sulfonamida u otros grupos funcionales en la molécula.

Sustitución: Las reacciones de sustitución pueden ocurrir en varias posiciones en el núcleo de indol o el grupo sulfonamida.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como aminas o tioles en condiciones básicas o ácidas.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede conducir a aminas o alcoholes .

Aplicaciones Científicas De Investigación

Introduction to SU6656

SU6656 is a selective inhibitor of Src family kinases, developed in 2000 by SUGEN Inc. (a subsidiary of Pharmacia). It has been primarily utilized in research to investigate the functions of Src kinases in cellular signal transduction processes. The compound has shown potential in various applications, particularly in cancer research and developmental biology.

Cancer Research

Inhibition of mTOR Signaling Pathway

SU6656 has been shown to inhibit the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, which is critical in cancer cell proliferation. A study demonstrated that treatment with SU6656 resulted in decreased phosphorylation of mTOR and its downstream targets, indicating its effectiveness in suppressing mTORC1 signaling in melanoma cells. This inhibition was more pronounced than that achieved with rapamycin, a well-known mTOR inhibitor .

Cell Proliferation and Tumor Growth

In experiments with HBL melanoma cells, SU6656 significantly reduced cell proliferation and colony formation in soft agar assays, suggesting its potential as a therapeutic agent against melanoma. The compound's ability to inhibit Src activity appears to be a promising strategy for enhancing cancer treatment outcomes .

Signal Transduction Studies

Investigating Src Family Kinases

SU6656 serves as a valuable tool for dissecting the roles of Src family kinases in various signaling pathways. Research has confirmed that these kinases are essential for processes such as Myc induction and DNA synthesis in response to platelet-derived growth factor stimulation. By comparing phosphorylation events in treated versus untreated cells, researchers have identified specific substrates that are regulated by Src kinases .

Developmental Biology

Modulation of Epithelial Differentiation

In studies involving human pluripotent stem cells (hPSCs), SU6656 treatment led to the modulation of β-catenin localization, promoting the differentiation of hPSCs into simple epithelial cells. This process was characterized by an increase in cytokeratin expression while repressing pluripotency markers like Oct4. Such findings suggest that SU6656 may facilitate the generation of specific cell types for regenerative medicine applications .

Neurological Research

Effects on Nicotine Withdrawal Syndrome

Recent studies have indicated that SU6656 can attenuate nicotine withdrawal symptoms in experimental models. This suggests potential applications for SU6656 in treating addiction-related disorders by modulating neurotransmitter signaling pathways influenced by Src kinases .

Summary of Findings

The following table summarizes key findings related to the applications of SU6656:

| Application Area | Key Findings |

|---|---|

| Cancer Research | Inhibits mTORC1 signaling; reduces melanoma cell proliferation; enhances therapeutic outcomes. |

| Signal Transduction Studies | Essential for Myc induction and DNA synthesis; identifies specific substrates for Src kinases. |

| Developmental Biology | Promotes differentiation of hPSCs into epithelial cells; modulates β-catenin localization. |

| Neurological Research | Attenuates nicotine withdrawal symptoms; potential application in addiction treatment. |

Mecanismo De Acción

SU6656 ejerce sus efectos inhibiendo la actividad de las cinasas de la familia Src. Se une al sitio de unión al ATP de estas cinasas, evitando la transferencia de grupos fosfato a las proteínas diana. Esta inhibición interrumpe las vías de señalización descendentes involucradas en el crecimiento celular, la diferenciación y la supervivencia . Además, se ha demostrado que SU6656 activa la proteína cinasa activada por AMP (AMPK) a través de un mecanismo paradójico que involucra una mayor fosforilación por LKB1 .

Comparación Con Compuestos Similares

Compuestos similares

PP2: Otro inhibidor de la cinasa de la familia Src con una estructura química diferente pero efectos inhibitorios similares.

Dasatinib: Un inhibidor de múltiples cinasas que se dirige a las cinasas de la familia Src, así como a otras cinasas como BCR-ABL.

Bosutinib: Un inhibidor dual de Src y Abl cinasa que se utiliza en el tratamiento de la leucemia mieloide crónica.

Singularidad de SU6656

SU6656 es único en su selectividad para las cinasas de la familia Src y su capacidad para inhibir a varios miembros de esta familia con diversa potencia. Se ha utilizado ampliamente como una herramienta de investigación para diseccionar el papel de las cinasas Src en varios procesos biológicos, lo que lo convierte en un compuesto valioso tanto en la investigación básica como en la aplicada .

Actividad Biológica

SU 6656 is a selective inhibitor of Src family kinases (SFKs), which play crucial roles in various cellular processes, including proliferation, differentiation, and survival. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on different cell types, and implications for therapeutic applications.

This compound selectively inhibits Src and other members of the Src family, impacting multiple signaling pathways. The compound has been shown to block platelet-derived growth factor (PDGF)-stimulated DNA synthesis in NIH 3T3 fibroblasts by interfering with Src-mediated phosphorylation events. Specifically, it inhibits the phosphorylation of substrates such as c-Cbl and protein kinase C δ while leaving others like phospholipase C-γ unaffected .

Moreover, this compound has been implicated in the activation of AMP-activated protein kinase (AMPK), which is known to regulate energy homeostasis. Interestingly, while this compound is a potent AMPK inhibitor, it paradoxically promotes Thr172 phosphorylation by LKB1, enhancing downstream target phosphorylation .

Induction of Polyploidization

Research indicates that this compound can induce polyploidization in human leukemic cell lines and primary bone marrow progenitors. This effect suggests potential applications in hematological malignancies where polyploidy may contribute to tumor progression .

Impact on Head and Neck Tumor Cells

In studies involving head and neck squamous cell carcinoma (HNSCC), this compound demonstrated varying effects depending on the baseline SFK activity of the cells. While proliferation was inhibited across different cell lines, this compound showed moderate efficacy compared to other inhibitors like dasatinib .

Case Studies and Research Findings

- NIH 3T3 Fibroblasts : Inhibition of PDGF-stimulated DNA synthesis confirmed the role of Src kinases in growth factor signaling. Microinjection experiments with mutated Shc demonstrated that specific tyrosine residues are critical for Src-mediated signaling pathways .

- Leukemic Cell Lines : The induction of polyploidy by this compound highlights its potential as a therapeutic agent in leukemia treatment. The study showed that treatment led to significant maturation changes in these cells .

- HNSCC Cells : A comparative analysis revealed that cells with higher basal SFK activity were more sensitive to this compound treatment, indicating that baseline kinase activity may predict therapeutic response .

Summary Table of Biological Activities

Propiedades

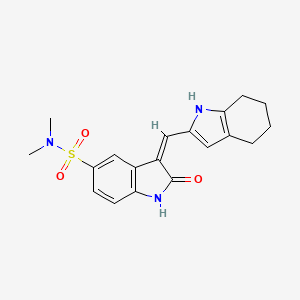

IUPAC Name |

(3Z)-N,N-dimethyl-2-oxo-3-(4,5,6,7-tetrahydro-1H-indol-2-ylmethylidene)-1H-indole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S/c1-22(2)26(24,25)14-7-8-18-15(11-14)16(19(23)21-18)10-13-9-12-5-3-4-6-17(12)20-13/h7-11,20H,3-6H2,1-2H3,(H,21,23)/b16-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGJQOUIVKBFGH-YBEGLDIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC2=C(C=C1)NC(=O)C2=CC3=CC4=C(N3)CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)S(=O)(=O)C1=CC\2=C(C=C1)NC(=O)/C2=C\C3=CC4=C(N3)CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: SU6656 is a selective inhibitor of Src family kinases (SFKs), exhibiting activity against Src, Yes, Lyn, and Fyn. []

A: While the precise binding mechanism remains unclear, research indicates that SU6656 competes with ATP for binding to the kinase domain of Src, thereby inhibiting its activity. [, , ]

ANone: SU6656 treatment leads to a variety of downstream effects, which vary depending on the cell type and context. These effects include:

- Inhibition of cell proliferation: This is often observed in cancer cell lines where SFK activity is implicated in driving proliferation. [, , ]

- Induction of apoptosis: SU6656 can trigger programmed cell death in certain cell types, particularly in cancer cells. [, , ]

- Modulation of cell signaling pathways: SU6656 can affect signaling cascades like MAPK, PI3K/Akt, and Rho/Rho-kinase, impacting cellular processes like growth, survival, and migration. [, , , ]

- Impairment of cell migration and invasion: This has been reported in various cancer cells, highlighting the role of SFKs in these processes. [, , ]

ANone: The molecular formula of SU6656 is C20H20N4O3S, and its molecular weight is 396.47 g/mol.

ANone: Spectroscopic data, such as NMR and mass spectrometry, are crucial for structural characterization. While the provided research abstracts do not contain this information, it is likely available in the primary literature and chemical databases.

A: SU6656 shows a solubility of 18.5 mg/mL in DMSO. []

A: Yes, SU6656 has demonstrated efficacy in various cell-based assays. For instance, it inhibits the proliferation of several cancer cell lines, including those derived from anaplastic thyroid carcinoma, melanoma, and gastrointestinal stromal tumors. [, , ] Additionally, it induces polyploidization in leukemic cell lines and primary bone marrow. []

ANone: SU6656 has been studied in various animal models. For example:

- It attenuates ischemic postconditioning-induced neuroprotective effects in a mouse model of stroke. []

- It enhances the antitumor effects of immunotoxins in mouse xenograft tumor models. []

- It attenuates mecamylamine-precipitated nicotine withdrawal syndrome in mice. []

ANone: The provided abstracts do not mention clinical trials. While SU6656 has been instrumental in research, it has not progressed to clinical trials as a therapeutic agent.

A: While SU6656 exhibits selectivity for SFKs, some studies suggest it might also inhibit other kinases, such as the TGF-β receptor, albeit at higher concentrations. [, ] Therefore, careful interpretation of results and the use of appropriate controls are essential.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.